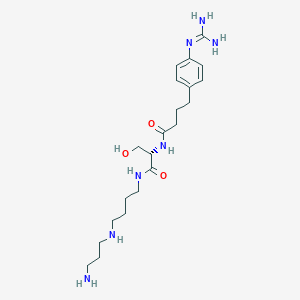
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane, also known as TAT peptide, is a cell-penetrating peptide that has gained significant attention in scientific research due to its ability to efficiently deliver various molecules into cells.
作用机制
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide enters cells through a process called endocytosis, which involves the uptake of extracellular material into cells. Once inside the cell, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is thought to interact with the cytoskeleton and promote the release of its cargo into the cytoplasm or nucleus. The exact mechanism of action of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is still under investigation and is an active area of research.
生化和生理效应
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has been shown to have minimal toxicity and does not affect cell viability. However, the prolonged exposure of cells to 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide can lead to the induction of cellular stress responses and the activation of apoptosis. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has also been shown to modulate the immune response and has potential applications in immunotherapy.
实验室实验的优点和局限性
The use of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide in scientific research has several advantages, including its ability to efficiently deliver various molecules into cells, its low toxicity, and its potential for use in gene therapy and drug delivery systems. However, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has some limitations, including its susceptibility to degradation by proteases and its inability to target specific cell types.
未来方向
The future directions for 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide research are numerous and include the development of new delivery systems, the investigation of its mechanism of action, and the exploration of its potential applications in immunotherapy and cancer treatment. Additionally, the development of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide analogs with improved stability and specificity for target cells is an active area of research.
Conclusion:
In conclusion, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is a cell-penetrating peptide that has gained significant attention in scientific research due to its ability to efficiently deliver various molecules into cells. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has tremendous potential in the field of drug delivery and gene therapy and is an exciting area of research for the future.
合成方法
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids onto a solid support. The guanidinophenylbutyric acid is coupled to the amino group of the serine residue, which is then added to the peptide chain. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography.
科学研究应用
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has been extensively used in scientific research for the delivery of various molecules into cells, including proteins, nucleic acids, and small molecules. This peptide has been shown to efficiently cross the cell membrane and deliver its cargo to the cytoplasm and nucleus of cells. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has also been used in the development of gene therapy and drug delivery systems.
属性
CAS 编号 |
100511-49-7 |
|---|---|
产品名称 |
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane |
分子式 |
C21H37N7O3 |
分子量 |
435.6 g/mol |
IUPAC 名称 |
N-[(2S)-1-[4-(3-aminopropylamino)butylamino]-3-hydroxy-1-oxopropan-2-yl]-4-[4-(diaminomethylideneamino)phenyl]butanamide |
InChI |
InChI=1S/C21H37N7O3/c22-11-4-13-25-12-1-2-14-26-20(31)18(15-29)28-19(30)6-3-5-16-7-9-17(10-8-16)27-21(23)24/h7-10,18,25,29H,1-6,11-15,22H2,(H,26,31)(H,28,30)(H4,23,24,27)/t18-/m0/s1 |
InChI 键 |
XERMVRJWJCKFMG-SFHVURJKSA-N |
手性 SMILES |
C1=CC(=CC=C1CCCC(=O)N[C@@H](CO)C(=O)NCCCCNCCCN)N=C(N)N |
SMILES |
C1=CC(=CC=C1CCCC(=O)NC(CO)C(=O)NCCCCNCCCN)N=C(N)N |
规范 SMILES |
C1=CC(=CC=C1CCCC(=O)NC(CO)C(=O)NCCCCNCCCN)N=C(N)N |
同义词 |
10-(N-(4-(4-guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane N 30 N-30 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



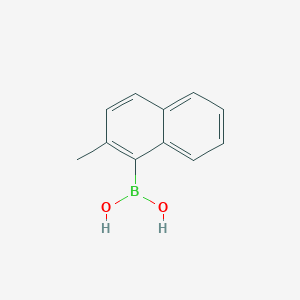
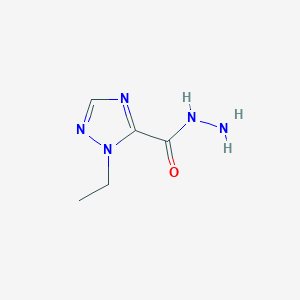
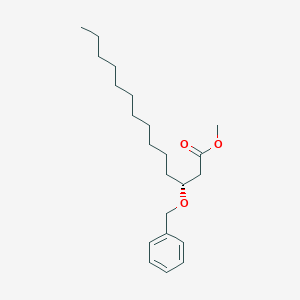
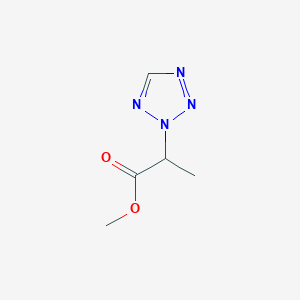
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
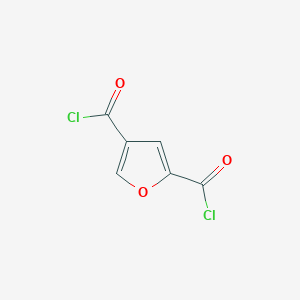
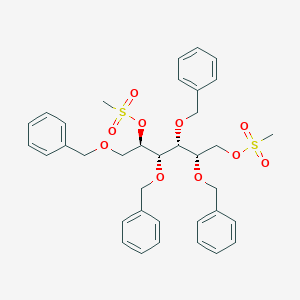
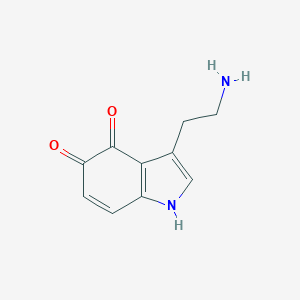
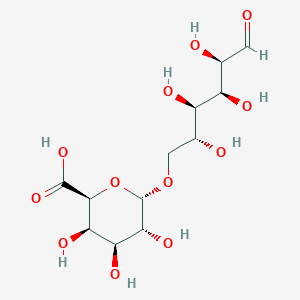
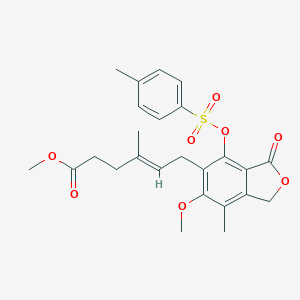
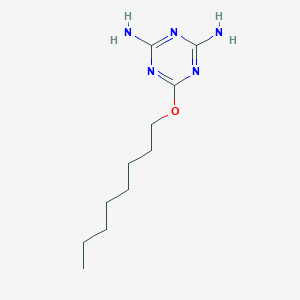
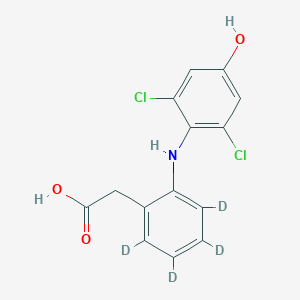
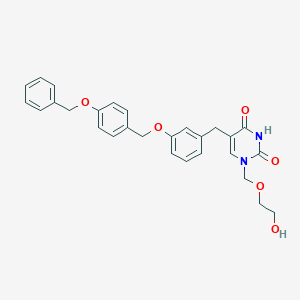
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)